Bienvenue dans la boutique en ligne BenchChem!

(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride

NK1 receptor antagonist radioligand binding substance P

Procure (2S,3S)-CP‑99994 dihydrochloride (CAS 145148‑39‑6) as a stereochemically validated, high-purity (≥98% HPLC) NK₁ antagonist. Its (2S,3S) configuration is obligatory for NK₁ affinity; the (2R,3R) enantiomer is receptor-inactive. With 111-fold lower L‑type calcium‑channel affinity (IC₅₀=3 µM) than CP‑96,345 (IC₅₀=27 nM), this compound eliminates a well‑documented off‑target confound in vascular, cardiac, and neuronal preparations. Rapid brain penetrance with complete functional offset within 30–60 min supports acute target‑engagement protocols, washout‑recovery designs, and within‑subject crossover studies not feasible with long‑residence antagonists like aprepitant. The ~1,000‑fold gerbil/human vs. rat NK₁ potency differential mandates its use in gerbil in vivo models (foot‑tap, tail suspension test) and human cell‑line assays (IM‑9, U373MG), with explicit exclusion from rat studies—where RP67580 or aprepitant serves as alternatives.

Molecular Formula C19H26Cl2N2O
Molecular Weight 369.3 g/mol
Cat. No. B7909909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Molecular FormulaC19H26Cl2N2O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1
InChIKeyWNHRFWPLRATIDT-FFUVTKDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride (CP-99994) – Procurement-Ready NK1 Antagonist Reference Standard


(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride, widely referenced as CP‑99994 dihydrochloride (CAS 145148‑39‑6), is a chiral, non‑peptide tachykinin neurokinin‑1 (NK₁) receptor antagonist belonging to the 2‑arylpiperidine class [REFS‑1]. It was developed by Pfizer as a selective, high‑affinity probe for substance‑P‑mediated pathways and remains a benchmark tool compound in neurokinin pharmacology [1][2]. Its commercial availability as a dihydrochloride salt with certified purity (≥98% HPLC) makes it a reproducible reference standard for receptor‑binding assays, in vivo target‑engagement studies, and cross‑species pharmacological profiling [3].

Why (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride Cannot Be Replaced by Other NK₁ Antagonists


Although several NK₁ receptor antagonists share the same nominal target, they diverge markedly in off‑target ion‑channel activity, enantiomeric specificity, species‑dependent pharmacology, and in vivo residence time [REFS‑1][REFS‑2]. The (2S,3S) absolute configuration of CP‑99994 is essential for NK₁ affinity; the (2R,3R) enantiomer (CP‑100263) is inactive at the receptor [REFS‑3]. Furthermore, CP‑99994 exhibits 100‑fold lower L‑type calcium‑channel affinity than its predecessor CP‑96,345, avoiding a confounding off‑target liability that complicates data interpretation [REFS‑1]. These compound‑specific properties mean that substituting a generic “NK₁ antagonist” without confirming the exact stereochemistry and selectivity profile risks introducing uncontrolled variables that undermine experimental reproducibility and cross‑study comparability.

(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride – Quantitative Differentiation Evidence vs. Closest NK₁ Comparators


NK₁ Receptor Binding Affinity: Sub‑Nanomolar Ki Matched with Defined Human Cell‑Line Context

CP‑99994 binds to human NK₁ receptors expressed in IM‑9 lymphoblast cells with a Ki of 0.25 nM, demonstrating equipotency with aprepitant at the human orthologue [REFS‑1][REFS‑2]. The reported Ki values for the compound across different assay formats range from 0.145 nM to 0.25 nM, with the 0.25 nM value from the canonical human IM‑9 cell line serving as the most frequently cross‑referenced benchmark [REFS‑1][REFS‑3]. In contrast, L‑733060 (Merck) exhibits a Ki of 0.08 nM, while RP67580 shows comparable affinity only across all three species (human, gerbil, rat), unlike CP‑99994 which displays pronounced species selectivity [REFS‑4][REFS‑5]. The 0.25 nM value is the original characterization data and remains the most reproducible anchor for cross‑study normalization.

NK1 receptor antagonist radioligand binding substance P tachykinin pharmacology

L‑Type Calcium Channel Off‑Target Liability: 111‑Fold Selectivity Advantage Over CP‑96,345

CP‑99994 displays substantially reduced affinity for the L‑type calcium channel (IC₅₀ = 3 µM) compared with the first‑generation non‑peptide NK₁ antagonist CP‑96,345 (IC₅₀ = 27 nM), representing a 111‑fold improvement in selectivity [REFS‑1]. This quantitative difference is critical because CP‑96,345’s L‑type calcium‑channel activity at nanomolar concentrations confounds its use as a clean NK₁ probe, particularly in cardiovascular and neuronal preparations where L‑type channels are functionally abundant. CP‑99994 was specifically designed to eliminate this liability while retaining sub‑nanomolar NK₁ affinity [REFS‑1].

NK1 selectivity L-type calcium channel off-target profiling ion channel pharmacology

Enantiomeric Specificity: (2S,3S)‑CP‑99994 Is the Active NK₁ Antagonist; (2R,3R)‑CP‑100263 Is Inactive

The NK₁ antagonist activity of the 2‑phenylpiperidin‑3‑amine scaffold is entirely stereochemistry‑dependent. The (2S,3S) enantiomer (CP‑99994) potently blocks substance‑P‑induced responses, whereas the (2R,3R) enantiomer (CP‑100263) is devoid of NK₁ antagonist activity [REFS‑1][REFS‑2]. In an in vivo nociception model, intrathecal CP‑99994 (100 pmol) completely blocked substance‑P‑induced behavioral responses, while the same dose of CP‑100263 produced no significant inhibition (P<0.05 vs. CP‑99994) [REFS‑2]. This absolute stereochemical requirement for activity means that any procurement of the racemate or incorrect enantiomer will yield a functionally inert compound in NK₁ assays.

stereochemistry enantiomer specificity NK1 antagonist CP-100263 chiral pharmacology

In Vivo Duration of Action: Rapid‑Onset, Short‑Duration NK₁ Blockade Distinguished from Long‑Residence‑Time Antagonists

In the gerbil foot‑tap (GFT) model, CP‑99994 (3 µmol/kg, i.p.) produced 100% inhibition of NK₁‑agonist‑induced foot‑tapping at 15 min post‑administration, after which the effect declined rapidly in parallel with brain drug levels, becoming negligible within 30–60 min [REFS‑1][REFS‑2]. This contrasts sharply with ZD6021 (10 µmol/kg), which maintained 50% inhibition at 60 min and whose efficacy lasted 4 h, and with aprepitant (3 µmol/kg), which produced maximal inhibition lasting ≥60 min and occupied striatal NK₁ receptors by 100% for >48 h despite brain levels falling below detection after 24 h [REFS‑1]. CP‑99994’s rapid reversibility profile makes it the antagonist of choice for studies requiring transient, temporally defined NK₁ blockade without protracted receptor occupancy that complicates washout and crossover experimental designs.

gerbil foot tap in vivo efficacy NK1 antagonist receptor occupancy pharmacokinetics

Species‑Dependent Pharmacology: 1000‑Fold Potency Difference Between Human/Gerbil and Rat NK₁ Receptors

CP‑99994 and ZD6021 exhibit comparable high affinity for human and gerbil NK₁ receptors but display a dramatic ~1000‑fold reduction in potency at rat NK₁ receptors, a species‑selectivity liability not shared by RP67580, which maintains comparable affinity across all three species [REFS‑1]. This was confirmed in cloned receptor studies where CP‑99994 and ZD6021 potently antagonized gerbil and human NK₁R but were essentially inactive at rat NK₁R, whereas RP67580 showed pan‑species activity [REFS‑1]. Mutagenesis studies identified residues at positions 116 and 290 in the gerbil receptor as critical for CP‑99994 binding; mutations at these sites produced 10–20‑fold decreases in CP‑99994 potency [REFS‑1]. This species‑dependent pharmacology dictates that CP‑99994 cannot be used as an NK₁ antagonist tool in rat models, a critical selection criterion that distinguishes it from RP67580 and aprepitant (which has broader species coverage).

species selectivity NK1 receptor rat vs human cross-species pharmacology CP-99994

Batch‑to‑Batch Reproducibility: ≥98% HPLC Purity with Defined Salt Form and Solubility Specifications

Commercially sourced CP‑99994 dihydrochloride (CAS 145148‑39‑6) is supplied with a certified purity of ≥98% as determined by HPLC, a specification consistently cited across major vendors including Tocris (Bio‑Techne), Sigma‑Aldrich, and Macklin [REFS‑1][REFS‑2][REFS‑3]. The dihydrochloride salt form (molecular weight 369.33 g/mol; molecular formula C₁₉H₂₄N₂O·2HCl) provides aqueous solubility of ≥36.93 mg/mL in water and ≥18.47 mg/mL in DMSO, enabling straightforward preparation of stock solutions for in vitro and in vivo dosing [REFS‑4]. A melting point of 254–255 °C further confirms crystalline identity [REFS‑5]. This level of documented purity and physicochemical characterization exceeds what is typically available for less established NK₁ antagonists (e.g., RP67580 or custom‑synthesized analogs), reducing batch‑to‑batch variability that can confound quantitative pharmacology.

chemical purity dihydrochloride salt HPLC specification solubility procurement quality

(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride – Evidence‑Grounded Application Scenarios for Scientific Procurement


Acute NK₁ Receptor Target‑Engagement Studies Requiring Defined Temporal Resolution

CP‑99994’s rapid functional reversibility profile—100% inhibition of gerbil foot‑tap at 15 min with complete offset within 30–60 min—makes it the preferred NK₁ antagonist for acute target‑engagement experiments where prolonged receptor occupancy is undesirable [REFS‑1]. This includes within‑subject crossover designs, dose‑response time‑course mapping, and washout‑recovery protocols. The compound’s rapid brain penetration (peak brain levels paralleling the 15‑min GFT effect) enables central NK₁ target engagement with a narrow temporal window that is not achievable with long‑residence‑time antagonists such as aprepitant (>48 h occupancy) or ZD6021 (~4 h) [REFS‑1].

Human and Gerbil NK₁ Pharmacology Studies Where Rat Models Are Inappropriate

The ~1000‑fold potency differential between human/gerbil and rat NK₁ receptors defines CP‑99994’s valid experimental species range [REFS‑2]. It is the antagonist of choice for gerbil in vivo models (gerbil foot‑tap, gerbil tail suspension test for antidepressant‑like activity) and human cell‑line mechanistic studies (IM‑9 binding, U373MG Ca²⁺ mobilization), but must be explicitly excluded from rat experimental designs where RP67580 or aprepitant are appropriate alternatives [REFS‑2][REFS‑3]. This species‑specificity gate is a key procurement decision point documented in the primary literature.

NK₁‑Selective Probing in Preparations Where L‑Type Calcium Channel Crosstalk Must Be Excluded

CP‑99994’s 111‑fold lower L‑type calcium‑channel affinity (IC₅₀ = 3 µM) relative to CP‑96,345 (IC₅₀ = 27 nM) makes it the clean pharmacological tool for NK₁ receptor interrogation in tissues where L‑type calcium channels are functionally expressed—including vascular smooth muscle, cardiac tissue, and neuronal preparations [REFS‑4]. CP‑96,345’s nanomolar calcium‑channel activity has been shown to confound substance‑P‑mediated response interpretation [REFS‑4]. Procurement of CP‑99994 rather than CP‑96,345 directly addresses this established off‑target confound.

Standardization of NK₁ Antagonist Activity Across Independent Laboratories Using a Common Reference Compound

The availability of CP‑99994 dihydrochloride at ≥98% HPLC purity from multiple reputable vendors (Tocris, Sigma‑Aldrich, Macklin), combined with its extensively documented Ki of 0.25 nM in human IM‑9 cells and defined in vivo ID₅₀ values (0.59 mg/kg s.c. for locomotor activity; 4 mg/kg p.o. for capsaicin‑induced plasma extravasation), positions it as an inter‑laboratory reference standard for NK₁ antagonist calibration [REFS‑4][REFS‑1]. This is analogous to the role of MK‑801 for NMDA receptors or CP‑55940 for CB₁/CB₂ receptors—a well‑characterized, commercially available tool compound that enables cross‑study normalization and methodological benchmarking.

Quote Request

Request a Quote for (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.